

Application Notes and Protocols for Piperazine Derivatives in Neuroscience Research

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Compound of Interest

Compound Name: 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine

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A Novel Piperazine Analog for Neurological Research

1-(2-Oxo-2-piperidin-1-ylethyl)piperazine is a synthetic compound featuring a piperazine moiety linked to a piperidine ring through an ethyl-oxo bridge. While specific research on this particular molecule is not extensively available in public literature, its structural components are characteristic of a class of compounds with significant activity within the central nervous system (CNS). This document provides an overview of the potential applications of **1-(2-Oxo-2-piperidin-1-ylethyl)piperazine** in neuroscience research, based on the well-established roles of piperazine and piperidine derivatives.

The piperazine ring is a key functional group in numerous pharmacologically active compounds, many of which have profound effects on the CNS.^{[1][2]} Derivatives of piperazine are recognized for their diverse therapeutic applications, including antipsychotic, antidepressant, and anxiolytic properties.^{[2][3]} Similarly, the piperidine scaffold is a fundamental component of many drugs and natural alkaloids with significant neurological effects.^[4] The combination of these two heterocyclic motifs in **1-(2-Oxo-2-piperidin-1-ylethyl)piperazine** suggests its potential as a multi-target agent in the study and treatment of neurological disorders.^{[5][6]}

Potential Therapeutic Areas of Investigation

Based on the activities of related compounds, **1-(2-Oxo-2-piperidin-1-ylethyl)piperazine** could be a valuable tool for research in the following areas:

- Neurodegenerative Diseases: Piperazine derivatives have been explored as potential treatments for conditions like Alzheimer's disease.^[6] They may act by inhibiting key enzymes such as acetylcholinesterase or by modulating neurotransmitter systems.
- Psychiatric Disorders: The piperazine core is found in many antipsychotic and antidepressant medications.^{[5][7]} Research could explore the effects of **1-(2-Oxo-2-piperidin-1-ylethyl)piperazine** on dopamine and serotonin receptors, which are crucial in the pathophysiology of schizophrenia and depression.
- Anxiety Disorders: Certain piperazine analogs exhibit anxiolytic effects, often through interaction with serotonin receptors.^[8]
- Pain Management: Some piperazine and piperidine derivatives have shown promise as antinociceptive agents, potentially through antagonism of histamine H3 and sigma-1 receptors.^[9]

Quantitative Data on Related Piperazine Derivatives

While specific quantitative data for **1-(2-Oxo-2-piperidin-1-ylethyl)piperazine** is not available, the following table summarizes the activity of various piperazine derivatives at different CNS targets, illustrating the potential range of activities for this class of compounds.

Compound Class	Target Receptor/Enzyme	Representative Compound(s)	Bioactivity (Ki or IC50)	Neurological Application
Phenylpiperazines	5-HT1A Receptor	(m-chlorophenyl)piperazine	Ki = 25 nM	Anxiolytic, Antidepressant
Benzylpiperazines	Dopamine D2 Receptor	Clozapine	Ki = 160 nM	Antipsychotic
Benzylpiperazines	Serotonin 5-HT2A Receptor	Clozapine	Ki = 12 nM	Antipsychotic
Arylpiperazines	Acetylcholinesterase (AChE)	Donepezil (contains a piperidine moiety)	IC50 = 5.7 nM	Alzheimer's Disease
Piperidine Derivatives	Histamine H3 Receptor	Compound 5 (from study)	Ki = 7.70 nM	Antinociceptive (Pain)
Piperidine Derivatives	Sigma-1 Receptor	Compound 5 (from study)	Ki = 3.64 nM	Antinociceptive (Pain)

Note: The data presented is for illustrative purposes and represents the activities of related but structurally distinct compounds. Ki and IC50 values are measures of binding affinity and inhibitory concentration, respectively.

Experimental Protocols

The following are generalized protocols that could be adapted for the investigation of **1-(2-Oxo-2-piperidin-1-ylethyl)piperazine** in a neuroscience research setting.

Protocol 1: In Vitro Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of **1-(2-Oxo-2-piperidin-1-ylethyl)piperazine** to a specific neurotransmitter receptor, such as the dopamine D2 or serotonin 5-HT1A receptor.

Objective: To quantify the binding affinity (K_i) of the test compound for a target receptor.

Materials:

- Test compound: **1-(2-Oxo-2-piperidin-1-ylethyl)piperazine**
- Radioligand specific for the target receptor (e.g., [^3H]spiperone for D2 receptors)
- Cell membranes expressing the target receptor
- Binding buffer (e.g., Tris-HCl with appropriate ions)
- Non-specific binding control (e.g., a high concentration of a known ligand)
- Glass fiber filters
- Scintillation vials and scintillation fluid
- Liquid scintillation counter

Procedure:

- Prepare serial dilutions of the test compound in the binding buffer.
- In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
- Incubate the plate at a specified temperature for a set duration to allow binding to reach equilibrium.
- Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
- Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and vortex.
- Measure the radioactivity in each vial using a liquid scintillation counter.

- Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the test compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
- Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Behavioral Assay (e.g., Elevated Plus Maze for Anxiety)

This protocol describes a common behavioral test to assess the anxiolytic or anxiogenic effects of a compound in rodents.

Objective: To evaluate the effect of **1-(2-Oxo-2-piperidin-1-ylethyl)piperazine** on anxiety-like behavior.

Materials:

- Test compound: **1-(2-Oxo-2-piperidin-1-ylethyl)piperazine**
- Vehicle (e.g., saline, DMSO)
- Experimental animals (e.g., mice or rats)
- Elevated plus maze apparatus
- Video tracking software

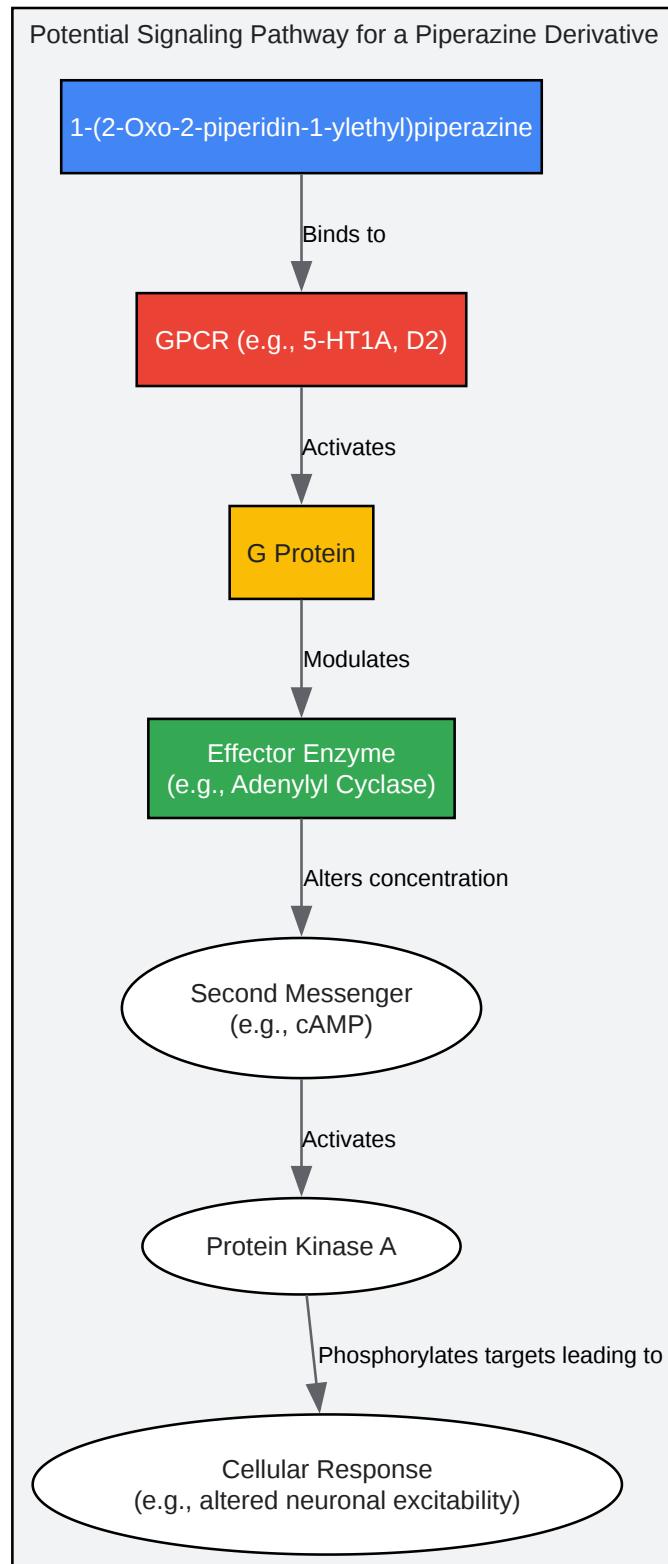
Procedure:

- Dissolve the test compound in the vehicle to the desired concentrations.
- Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection) at a specified time before testing.
- Place the animal at the center of the elevated plus maze, facing one of the open arms.

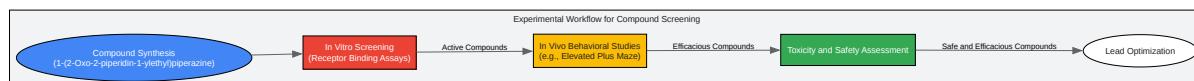
- Allow the animal to explore the maze for a set period (e.g., 5 minutes).
- Record the animal's behavior using a video camera and tracking software.
- Analyze the following parameters:
 - Time spent in the open arms
 - Time spent in the closed arms
 - Number of entries into the open arms
 - Number of entries into the closed arms
- An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Visualizations

Below are diagrams illustrating a potential signaling pathway that piperazine derivatives might modulate and a general experimental workflow for screening novel compounds.

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Caption: A hypothetical signaling cascade initiated by the binding of a piperazine derivative to a G-protein coupled receptor.



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Caption: A generalized workflow for the preclinical evaluation of a novel neuroscience research compound.

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